

Evixapodlin: A Deep Dive into Preclinical Data

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Compound of Interest

Compound Name: *Evixapodlin*

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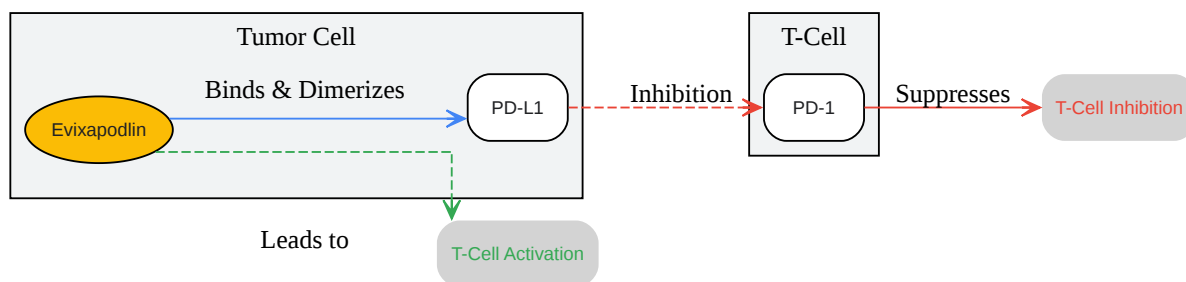
For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed death-ligand 1 (PD-L1).^[1] This technical guide provides a comprehensive overview of the key preclinical data for **Evixapodlin**, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to facilitate further research and development of this novel immuno-oncology agent.

Core Mechanism of Action

Evixapodlin functions by binding directly to PD-L1, inducing its dimerization and thereby sterically hindering its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells.^[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cell activity, leading to enhanced anti-tumor immunity. The potency of **Evixapodlin** is directly proportional to the density of PD-L1 on the surface of target cells.^[1]



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Caption: Mechanism of Action of **Evixapodlin**.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **Evixapodlin**.

Table 1: In Vitro Potency and Activity

Parameter	Value	Cell/Assay System	Reference
IC ₅₀ (PD-1/PD-L1 Interaction)	0.213 nM	Protein-protein interaction assay	[2][3][4]
EC ₅₀ (NFAT-LUC Assay)	103 nM	NFAT-LUC reporter assay	[5]
EC ₅₀ (Target Occupancy)	4 nM	PD-L1-expressing MDA-MB-231 cells	[5]
EC ₅₀ (Target Occupancy)	11 nM	PD-L1-high expressing cells	[5]
Tumor Cell Killing Potency	12 ± 15 nM	3D tumor spheroid co-culture	[1]
Cytotoxicity (CC ₅₀)	13.1 μM	MT-4 cells	[5]

Table 2: In Vivo Efficacy in Murine Model

Parameter	Value	Animal Model	Reference
Target Occupancy	>90%	MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg)	[1] [3]
Tumor Growth Inhibition	49% - 55%	MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg)	[1]

Table 3: Pharmacokinetic Parameters in Animal Models

Species	Bioavailability	Blood Clearance (L/h/kg)	Half-life (h)	Volume of Distribution (Vss, L/kg)	Reference
Rat	29%	0.28	9	1.5	[5]
Dog	68%	0.67	10.7	3.2	[5]
Cynomolgus Monkey	41%	0.25	9.4	1.2	[5]

Table 4: Pharmacokinetic Parameters in Human PD-L1 Expressing MC38 Mouse Model

Dose (q.d.)	AUC (0-24h) (μM·h)	Cmax (μM)	Reference
1 mg/kg	4.9	0.41	[5]
10 mg/kg	18.6	3.2	[5]
50 mg/kg	152	15.9	[5]

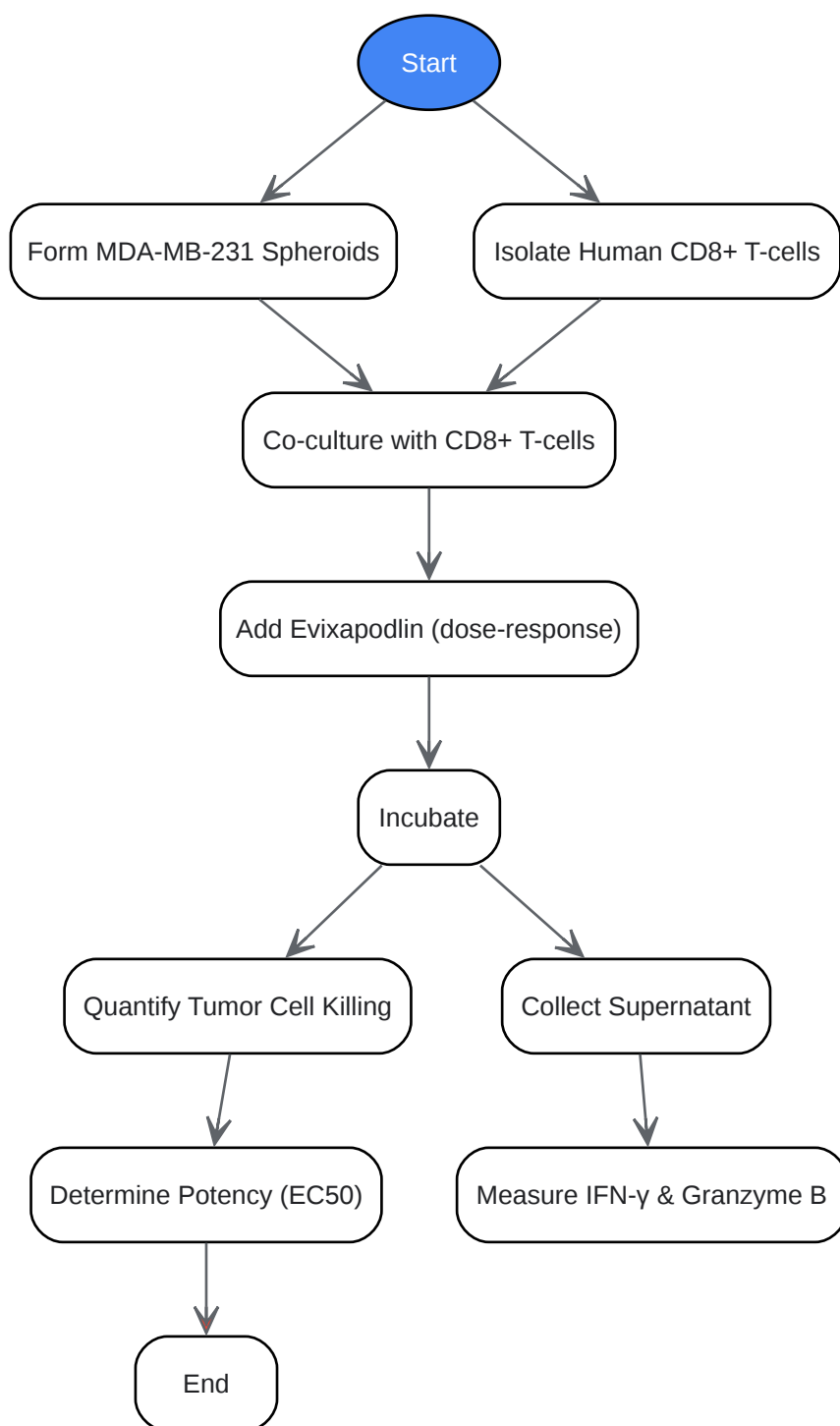
Table 5: Hepatic Clearance

Species	Clearance (L/h/kg)	Reference
Rat	1.7	[5]
Dog	0.86	[5]
Cynomolgus Monkey	0.66	[5]
Human	0.3	[5]

Experimental Protocols

In Vitro 3D Tumor Spheroid Co-culture Assay

- Objective: To assess the in vitro anti-tumor activity of **Evixapodlin**.
- Methodology:
 - Human CD8+ T cells were isolated from HLA-A2+ donors.
 - GFP-expressing HLA-A2+ MDA-MB-231 breast carcinoma cells were used to form tumor spheroids.
 - The CD8+ T cells were co-cultured with the tumor spheroids in the presence of varying concentrations of **Evixapodlin**.
 - Tumor cell killing was quantified, and the potency of **Evixapodlin** was determined.[\[1\]](#)
 - Supernatants were collected to measure IFN- γ and granzyme B levels as indicators of T-cell activation.[\[1\]](#)

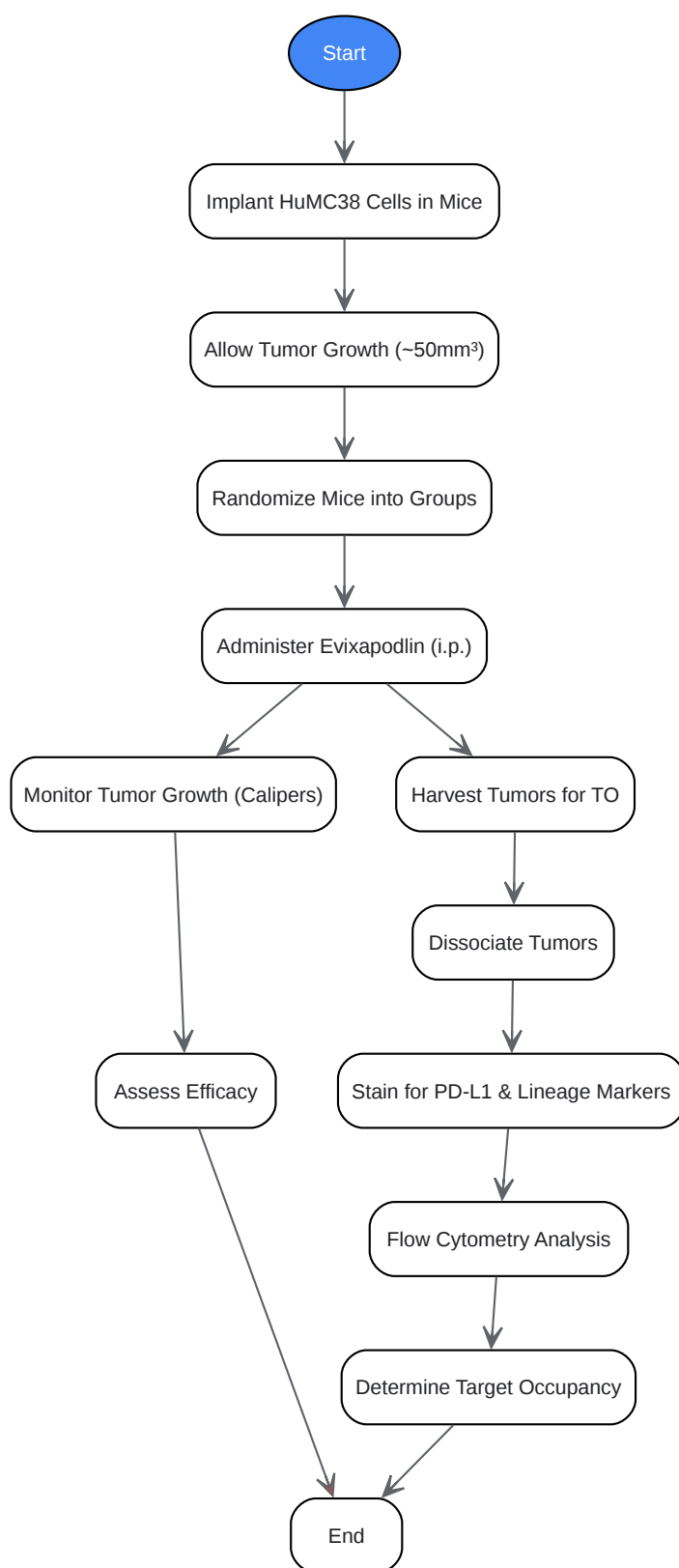


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Caption: In Vitro 3D Co-culture Workflow.

In Vivo Murine Tumor Model

- Objective: To evaluate the in vivo anti-tumor efficacy and target occupancy of **Evixapodlin**.
- Methodology:
 - Human PD-L1-overexpressing murine MC38 colorectal tumor cells were subcutaneously implanted into the right flank of female C57BL/6 mice.[\[1\]](#)
 - When tumors reached a mean volume of approximately 50 mm³, mice were randomized into treatment groups.[\[1\]](#)
 - **Evixapodlin** was administered via intraperitoneal injection.[\[1\]](#)[\[3\]](#)
 - Tumor growth was monitored by caliper measurement.[\[1\]](#)
 - For target occupancy assessment, tumors were harvested and dissociated into single-cell suspensions.
 - The cell suspensions were stained with antibodies for cell lineage markers and free human PD-L1 and analyzed by flow cytometry.[\[1\]](#)



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Caption: In Vivo Murine Tumor Model Workflow.

Conclusion

The preclinical data for **Evixapodlin** demonstrate its potential as a potent and selective oral inhibitor of the PD-1/PD-L1 pathway. It exhibits significant in vitro and in vivo anti-tumor activity, comparable to that of the approved anti-PD-L1 antibody atezolizumab.[1] The favorable pharmacokinetic profile across multiple species supports its development as a convenient, orally administered immunotherapy agent. These findings have provided a strong rationale for the clinical evaluation of **Evixapodlin** in patients with advanced solid tumors.[1][6]

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